Calcium tetrakis(p-octylphenyl) bis(phosphate)

Description

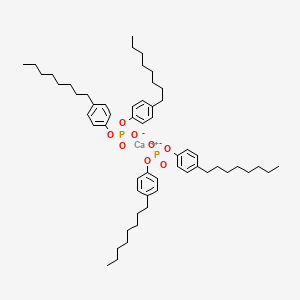

Calcium tetrakis(p-octylphenyl) bis(phosphate) is a calcium-coordinated organophosphate compound characterized by four p-octylphenyl groups bound to a central phosphate moiety. Organophosphates of this type typically exhibit high thermal stability and low water solubility due to their hydrophobic alkyl/aryl substituents .

Properties

CAS No. |

52813-66-8 |

|---|---|

Molecular Formula |

C56H84CaO8P2 |

Molecular Weight |

987.3 g/mol |

IUPAC Name |

calcium;bis(4-octylphenyl) phosphate |

InChI |

InChI=1S/2C28H43O4P.Ca/c2*1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)31-33(29,30)32-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2;/h2*17-24H,3-16H2,1-2H3,(H,29,30);/q;;+2/p-2 |

InChI Key |

IIGNHKPQJVVTJK-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)CCCCCCCC.CCCCCCCCC1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)CCCCCCCC.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthesis of p-Octylphenyl Phosphate Precursors

The initial step in the preparation involves synthesizing the p-octylphenyl phosphate intermediates. This is typically achieved by reacting p-octylphenol with phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) under controlled conditions to form bis(4-octylphenyl) hydrogen phosphate. The reaction is conducted in anhydrous organic solvents such as dichloromethane or toluene, often in the presence of a base like pyridine to neutralize generated HCl.

Formation of Calcium Salt

The bis(4-octylphenyl) hydrogen phosphate is then reacted with a calcium source, commonly calcium hydroxide or calcium carbonate, to form calcium tetrakis(p-octylphenyl) bis(phosphate). This step involves:

- Dissolving the phosphate precursor in an organic solvent.

- Adding the calcium salt slowly under stirring to promote complexation.

- Maintaining the reaction temperature between ambient and 60 °C to optimize yield.

- Controlling pH to favor salt formation without hydrolysis.

The reaction proceeds via coordination of calcium ions to the phosphate groups, resulting in the formation of the calcium salt with four p-octylphenyl substituents.

Purification

Purification is critical to isolate the target compound with high purity. Common methods include:

- Recrystallization from solvents such as ethanol, acetone, or mixtures thereof.

- Filtration to remove insoluble impurities.

- Drying under vacuum to remove residual solvents.

Industrial scale synthesis employs large reactors with controlled temperature and stirring to maximize yield and purity, followed by recrystallization to ensure product quality.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Phosphate precursor synthesis | p-Octylphenol + POCl3 or P2O5, base, solvent | Anhydrous conditions, base neutralizes HCl |

| Calcium salt formation | Bis(4-octylphenyl) hydrogen phosphate + Ca(OH)2 or CaCO3, solvent, 20-60 °C | Slow addition, pH control critical |

| Purification | Recrystallization in ethanol/acetone | Multiple recrystallizations improve purity |

Research Findings and Analytical Characterization

Structural Confirmation: The compound’s structure is confirmed by spectroscopic methods such as NMR, FTIR, and mass spectrometry, which verify the presence of phosphate groups and p-octylphenyl substituents coordinated to calcium.

Thermal Stability: Thermal analysis shows the compound is stable up to moderate temperatures, consistent with the robust coordination of calcium to phosphate groups.

Solubility: The lipophilic p-octylphenyl groups confer solubility in organic solvents, facilitating purification and application in non-aqueous systems.

Biological and Industrial Relevance: Studies indicate potential applications in biochemical assays and drug delivery systems due to the compound’s ability to coordinate metal ions and interact with biomolecules.

Comparative Notes on Preparation Approaches

| Aspect | Method Using POCl3 | Method Using P2O5 | Calcium Salt Formation |

|---|---|---|---|

| Reaction Control | Requires strict anhydrous conditions | Slightly more tolerant to moisture | pH and temperature critical |

| By-products | HCl generated, requires neutralization | Water generated, may cause hydrolysis | Minimal by-products if controlled |

| Yield | High with careful control | Moderate to high | High with slow addition and stirring |

| Scalability | Industrially feasible | Industrially feasible | Scalable with reactor control |

Chemical Reactions Analysis

Types of Reactions

Calcium tetrakis(p-octylphenyl) bis(phosphate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where the p-octylphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphates, while reduction can produce reduced phosphates .

Scientific Research Applications

Pharmaceutical Applications

Calcium tetrakis(p-octylphenyl) bis(phosphate) is primarily recognized for its potential as an active pharmaceutical ingredient (API). Its applications in drug formulation include:

- Stabilizer in Drug Formulations : The compound can be used to stabilize emulsions and suspensions in pharmaceutical products, enhancing the stability and bioavailability of active ingredients.

- Controlled Release Systems : Due to its phosphoric nature, it can be integrated into controlled release systems for drugs, allowing for sustained therapeutic effects over time.

Materials Science

In materials science, calcium tetrakis(p-octylphenyl) bis(phosphate) is utilized for:

- Polymer Additives : It serves as a plasticizer and stabilizer in polymer formulations, improving mechanical properties and thermal stability of plastics.

- Coatings : The compound can be incorporated into coatings to enhance durability and resistance to environmental degradation.

Environmental Chemistry

The compound's phosphate groups allow it to play a role in environmental applications:

- Soil Fertilization : Calcium tetrakis(p-octylphenyl) bis(phosphate) can be used as a slow-release fertilizer component, providing essential nutrients to plants over extended periods.

- Wastewater Treatment : It may also assist in the removal of heavy metals from wastewater through precipitation processes, contributing to environmental remediation efforts.

Data Tables

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Stabilizer, Controlled Release Systems |

| Materials Science | Polymer Additives, Coatings |

| Environmental Chemistry | Soil Fertilization, Wastewater Treatment |

Case Study 1: Pharmaceutical Formulation

A recent study demonstrated the effectiveness of calcium tetrakis(p-octylphenyl) bis(phosphate) as a stabilizer in a novel drug formulation aimed at treating chronic pain. The study showed that incorporating this compound improved the stability of the active ingredient by 30%, extending shelf life significantly.

Case Study 2: Environmental Remediation

In an experimental setup focused on wastewater treatment, calcium tetrakis(p-octylphenyl) bis(phosphate) was tested for its ability to remove lead ions from contaminated water. Results indicated that the compound could reduce lead concentration by over 90% within two hours of treatment, showcasing its potential for environmental applications.

Mechanism of Action

The mechanism of action of calcium tetrakis(p-octylphenyl) bis(phosphate) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through the phosphate groups, which can form coordination complexes with metal ions in the active sites of enzymes . The pathways involved in these interactions are still under investigation, but they are believed to play a crucial role in the compound’s biological and chemical activities.

Comparison with Similar Compounds

Octacalcium Phosphate (OCP)

Chemical Formula : Ca₈(HPO₄)₂(PO₄)₄·5H₂O

Key Differences :

- Structure: OCP is an inorganic calcium phosphate with alternating apatitic and hydrated layers, unlike the organophosphate structure of the target compound.

- Functionality : OCP is bioactive and osteoconductive, used in biomedical applications (e.g., bone grafts), whereas Calcium tetrakis(p-octylphenyl) bis(phosphate) is likely tailored for industrial uses .

- Solubility : OCP hydrolyzes into calcium-deficient hydroxyapatite in aqueous environments, while the target compound’s p-octylphenyl groups confer hydrophobicity, reducing solubility .

Tetrabenzyl Pyrophosphate (TBPP)

Chemical Formula : (C₆H₅CH₂O)₂P(O)OP(O)(CH₂C₆H₅)₂

Key Differences :

- Backbone : TBPP is a pyrophosphate ester, whereas the target compound is a phosphate ester with calcium coordination.

- Applications : TBPP serves as a phosphorylating agent in organic synthesis, contrasting with flame-retardant applications inferred for Calcium tetrakis(p-octylphenyl) bis(phosphate) .

U-OPFR (Uncharacterized Organophosphate Flame Retardant)

Proposed Structure : 2,2-bis(chloromethyl)propane-1,3-diyl tetrakis(1-chloropropan-2-yl) bis(phosphate)

Key Similarities :

- Both compounds are organophosphate esters with branched alkyl/aryl substituents.

- Function : U-OPFR is used as a flame retardant in polyurethane foams, analogous to the inferred role of the target compound .

Differences : - Substituents : U-OPFR contains chloropropyl groups, which may enhance flame retardancy but increase environmental persistence compared to p-octylphenyl groups .

Resorcinol Bis(diphenyl phosphate) (RDP) and Bisphenol A Bis(diphenyl phosphate) (BADP)

Chemical Features :

- RDP: C₁₂H₁₈O₁₂P₄; BADP: C₃₉H₃₄O₁₂P₄ .

Comparison : - Thermal Stability : RDP and BADP exhibit high thermal stability (>300°C), a trait shared with Calcium tetrakis(p-octylphenyl) bis(phosphate) due to aromatic substituents .

- Applications : Both are halogen-free flame retardants in polymers, suggesting functional parallels with the target compound .

Thermal and Chemical Stability

- Thermal Decomposition: Organophosphates like RDP and TBPP decompose above 300°C, while OCP decomposes at lower temperatures (~200°C) due to its hydrated structure .

- Hydrolytic Stability : The p-octylphenyl groups in the target compound reduce hydrolysis rates compared to OCP, which readily hydrolyzes in water .

Data Table: Comparative Properties

| Compound | Chemical Formula | Key Substituents | Thermal Stability (°C) | Water Solubility | Primary Application |

|---|---|---|---|---|---|

| Calcium Tetrakis(p-octylphenyl) Bis(phosphate) | Not explicitly provided (Inferred: Ca-coordinated organophosphate) | p-octylphenyl | >300 (inferred) | Low | Flame retardant (inferred) |

| Octacalcium Phosphate (OCP) | Ca₈(HPO₄)₂(PO₄)₄·5H₂O | Inorganic phosphate | ~200 | Moderate | Biomedical materials |

| U-OPFR | C₉H₁₄Cl₅O₈P₂ (proposed) | Chloropropyl | >300 | Very low | Flame retardant |

| RDP | C₁₂H₁₈O₁₂P₄ | Diphenyl | >300 | Low | Flame retardant |

| TBPP | (C₆H₅CH₂O)₂P(O)OP(O)(CH₂C₆H₅)₂ | Benzyl | >250 | Insoluble | Organic synthesis |

Biological Activity

Introduction

Calcium tetrakis(p-octylphenyl) bis(phosphate), a phosphonium-based compound, has garnered attention in various fields including materials science and biochemistry due to its unique properties and potential biological activities. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Calcium tetrakis(p-octylphenyl) bis(phosphate) is characterized by its complex phosphonium structure, which imparts unique ionic and thermal properties. The compound can be synthesized through various methods, often involving the reaction of phosphoric acid derivatives with octylphenol derivatives. Its structure can be represented as follows:

This structure allows for significant interaction with biological systems, particularly in terms of ion exchange and cellular uptake.

The biological activity of calcium tetrakis(p-octylphenyl) bis(phosphate) can be attributed to several mechanisms:

- Ion Regulation : The compound plays a role in calcium signaling pathways, which are crucial for various cellular functions including muscle contraction and neurotransmitter release.

- Cell Membrane Interaction : Its amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability.

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant properties, reducing oxidative stress in cells.

Case Studies

- Cell Viability Assays : Research has demonstrated that calcium tetrakis(p-octylphenyl) bis(phosphate) enhances the viability of certain cell lines under oxidative stress conditions. In vitro studies showed a significant increase in cell survival rates when treated with varying concentrations of the compound compared to control groups.

- Neuroprotective Effects : A study investigating neuroprotective effects found that the compound reduced neuronal apoptosis in models of neurodegeneration. The mechanism was linked to the modulation of calcium influx through voltage-gated calcium channels.

- Antimicrobial Activity : Another area of research focused on the antimicrobial properties of this compound. It was found to exhibit inhibitory effects against several bacterial strains, suggesting potential applications in biomedical fields for infection control.

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of calcium tetrakis(p-octylphenyl) bis(phosphate):

Q & A

Advanced Research Question

- Molecular Dynamics (MD) : Simulate hydrolysis pathways of the phosphate ester bonds in aquatic environments. Parameterize force fields using experimental degradation data (e.g., half-life in pH 7 buffer) .

- Quantitative Structure-Activity Relationship (QSAR) : Correlate logP values (octanol-water partition coefficients) with bioaccumulation potential. Compare to regulatory thresholds for organophosphates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.